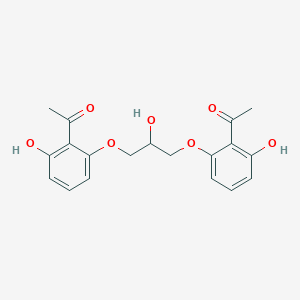

1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

描述

属性

IUPAC Name |

1-[2-[3-(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropoxy]-6-hydroxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O7/c1-11(20)18-14(23)5-3-7-16(18)25-9-13(22)10-26-17-8-4-6-15(24)19(17)12(2)21/h3-8,13,22-24H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOPAUDVYRHXDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1OCC(COC2=CC=CC(=C2C(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167163 | |

| Record name | Acetophenone, 2',2'''-(2-hydroxytrimethylenedioxy)bis(6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16150-44-0 | |

| Record name | 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16150-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(2-acetyl-3-hydroxyphenoxy) propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016150440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2',2'''-(2-hydroxytrimethylenedioxy)bis(6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[(2-hydroxypropane-1,3-diyl)bis[oxy(6-hydroxy-2,1-phenylene)]]bisethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(2-ACETYL-3-HYDROXYPHENOXY) PROPAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU5XA8NUP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol, also known as Cromolyn Related Compound A, is a synthetic compound with the molecular formula and a molecular weight of 360.36 g/mol. It has been noted for its potential biological activities, particularly in the context of mast cell stabilization and as an anti-inflammatory agent. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula:

- Molecular Weight: 360.36 g/mol

- CAS Number: 16150-44-0

- Melting Point: 168 °C

This compound exhibits several biological activities that may be attributed to its structural properties:

- Mast Cell Stabilization: The compound is recognized for its role as a mast cell stabilizer, which prevents the release of histamines and other inflammatory mediators. This action is crucial in managing allergic reactions and asthma.

- Antioxidant Activity: Preliminary studies suggest that this compound may possess antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

Table 1: Summary of In Vitro Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Mast Cell Stabilization | Inhibition of histamine release in vitro | |

| Antioxidant Activity | Scavenging of DPPH radicals | |

| Cytotoxicity | Low cytotoxicity in human cell lines |

Case Studies

-

Mast Cell Degranulation Study:

A study investigated the effects of this compound on mast cells derived from human tissues. The results indicated a significant reduction in degranulation upon exposure to allergens when pre-treated with the compound. This suggests its potential utility in allergic conditions. -

Antioxidant Efficacy:

Research conducted on various phenolic compounds showed that derivatives similar to this compound exhibited notable antioxidant activity through DPPH radical scavenging assays. The compound demonstrated an IC50 value indicating effective scavenging at relatively low concentrations. -

Anti-inflammatory Effects:

In models of inflammation, the compound was shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This suggests a potential role in mitigating inflammatory responses.

Pharmacological Implications

The biological activities of this compound have implications for developing therapeutic agents for conditions like asthma, allergies, and chronic inflammatory diseases. Its ability to stabilize mast cells and reduce oxidative stress positions it as a candidate for further pharmacological exploration.

Future Research Directions

Future studies should focus on:

- In Vivo Studies: Comprehensive animal studies to evaluate the efficacy and safety profile.

- Mechanistic Insights: Detailed investigations into the molecular pathways influenced by this compound.

- Clinical Trials: Assessment of therapeutic applications in human subjects with allergic or inflammatory conditions.

相似化合物的比较

Cromolyn Sodium (Cromoglicic Acid Sodium Salt)

- Molecular Formula : C₂₃H₁₄Na₂O₁₁

- Key Features : Sodium salt of cromoglicic acid with two carboxylate groups.

- Role : Active pharmaceutical ingredient (API) for mast cell stabilization.

- Key Difference: Unlike 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol, Cromolyn Sodium is ionic and lacks acetyl groups, impacting solubility and bioavailability .

Cromolyn Related Compound B

- Structure : Diethyl 5,5'-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate)

- Molecular Formula : C₂₅H₂₄O₁₁

- Key Difference: Contains chromene carboxylate esters instead of acetylphenol groups, altering its polarity and degradation pathways .

Dimethyl Cromoglicate

- Molecular Formula : C₁₉H₁₆O₁₁

- Key Features : Methyl ester derivative of cromoglicic acid.

- Role : Intermediate in Cromolyn synthesis.

- Comparison : Shares the propane-1,3-diol backbone but lacks hydroxyl and acetyl groups, reducing its stability under acidic conditions .

Non-Cromolyn Structural Analogues

1,3-Bis(2-methoxyphenoxy)propan-2-ol

1,3-Bis(vinylsulfonyl)-2-propanol

- CAS: Not listed (see ).

- Structure : Contains vinylsulfonyl groups.

- Application : Crosslinking agent in polymer chemistry.

- Contrast: Electrophilic sulfonyl groups make it reactive, unlike the phenolic/acetyl substituents in the target compound .

Comparative Data Table

Research Findings and Pharmacopeial Relevance

- Analytical Identification: this compound is monitored in Cromolyn Sodium batches using HPLC and mass spectrometry, with USP limits for impurities set at ≤0.1% .

- Stability : The compound’s acetyl and hydroxyl groups make it susceptible to hydrolysis under high humidity, necessitating storage in tight containers .

- Synthetic Pathways : Produced during Cromolyn Sodium synthesis via incomplete esterification or side reactions, emphasizing the need for rigorous process control .

准备方法

Role of Solvent Systems

Optimal solvent selection balances reactivity, solubility, and ease of separation. Early methods employed isopropanol, but its high polarity limited epichlorohydrin miscibility. n-Butanol emerged as a superior alternative due to its ability to dissolve both reactants while facilitating azeotropic water removal. For example, in Example 3 of FI108129B, n-butanol enabled distillation of reaction water, driving the equilibrium toward product formation. Methyl isobutyl ketone (MIBK) has also been explored, though its higher boiling point (~117°C) complicates energy-efficient processing.

Impact of Base Particle Size

FI108129B emphasizes that KHCO₃ with a crystal size distribution exceeding 100 µm (≥90% by mass) minimizes surface area, reducing side reactions such as over-alkylation. Smaller particles dissolve more readily, increasing local alkalinity and promoting epichlorohydrin hydrolysis. Controlled particle size ensures gradual base release, maintaining a stable pH throughout the reaction.

Modern Methodologies and Process Optimization

Potassium Hydrogen Carbonate-Based Synthesis

The FI108129B protocol exemplifies state-of-the-art synthesis (Table 1):

Table 1: Optimized Reaction Conditions from FI108129B

| Parameter | Specification |

|---|---|

| Base | KHCO₃ (90% particles >100 µm) |

| Solvent | n-Butanol |

| Catalyst | Tetrabutylammonium bromide (TBAB) |

| Temperature | 85–115°C (reflux) |

| Reaction Time | 5–30 hours |

| Yield | 72.1% (Example 4) |

Key steps include:

-

Azeotropic Drying : Initial distillation of n-butanol removes residual water, preventing hydrolysis of epichlorohydrin.

-

Controlled Base Addition : KHCO₃ is added incrementally to maintain pH <9, minimizing side reactions.

-

Phase Separation : Post-reaction, acetic acid neutralizes excess base, and hot water washes remove inorganic salts.

Comparative Analysis of Base Systems

Table 2: Performance of Base Systems in Compound I Synthesis

| Base | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| KOH | Isopropanol | None | 60–65 | 85–90 | |

| K₂CO₃ | MIBK | KI | 70 | 88–92 | |

| KHCO₃ | n-Butanol | TBAB | 72.1 | 95–98 |

The KHCO₃ method outperforms alternatives due to:

-

Reduced Byproduct Formation : KHCO₃’s mild basicity minimizes epichlorohydrin hydrolysis.

-

Efficient Purification : n-Butanol’s immiscibility with water simplifies salt removal.

Industrial-Scale Considerations

Scaling compound I synthesis necessitates addressing:

-

Energy Efficiency : Refluxing n-butanol at 115°C requires robust heating systems.

-

Catalyst Recovery : TBAB, though effective, adds cost unless recycled via solvent extraction.

-

Waste Management : Neutralization with acetic acid generates potassium acetate, which must be disposed of responsibly.

常见问题

Q. What analytical methods are recommended for detecting and quantifying 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol in pharmaceutical formulations?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is the primary method for quantifying this compound as an impurity in formulations like Cromolyn Sodium. Pharmacopeial guidelines (e.g., USP) specify using a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) in a gradient elution mode. Detection wavelengths between 240–280 nm are optimal due to the compound’s aromatic and acetyl groups . Method validation should include specificity, linearity (1–120% of the specification limit), and precision (RSD < 2.0%) per ICH Q2(R1) guidelines.

Q. How can structural confirmation of this compound be achieved?

Methodological Answer: Combine nuclear magnetic resonance (NMR) and mass spectrometry (MS):

- 1H NMR : Expect signals for phenolic -OH (~δ 9.5 ppm), acetyl groups (δ 2.4–2.6 ppm), and the propanol backbone (δ 3.6–4.2 ppm).

- MS (ESI+) : The molecular ion [M+H]+ at m/z 361.4 confirms the molecular formula C19H20O7. Fragmentation peaks at m/z 177.1 (acetylphenol moiety) and 184.3 (propanol-linked diacetylphenol) validate the structure .

Q. What are the storage conditions to ensure the stability of this compound as a reference standard?

Methodological Answer: Store in tightly sealed containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation and hygroscopic degradation. Accelerated stability studies (40°C/75% RH for 6 months) show < 0.5% degradation when protected from light. Periodic purity checks via HPLC are advised .

Advanced Research Questions

Q. How can computational methods predict thermodynamic properties like vapor pressure and enthalpy of vaporization for this compound?

Methodological Answer: Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to derive enthalpy of vaporization (ΔHvap). Use the Clausius-Clapeyron equation with experimental vapor pressure data from static methods (e.g., transpiration technique) for validation. For related propanol derivatives, deviations between computed and experimental ΔHvap are typically < 5 kJ·mol⁻¹ .

Q. What degradation pathways are observed under oxidative stress conditions?

Methodological Answer: Forced degradation studies (3% H2O2, 70°C, 24 hours) reveal two primary pathways:

- Pathway 1 : Oxidation of acetyl groups to carboxylic acids, detected via HPLC-MS as a +16 Da mass shift.

- Pathway 2 : Cleavage of the propanol backbone, forming 2-acetyl-3-hydroxyphenol (confirmed by GC-MS). Kinetic modeling follows first-order decay (k = 0.012 h⁻¹) .

Q. How can chiral chromatography resolve stereochemical impurities in synthesized batches?

Methodological Answer: Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol (85:15 v/v) mobile phase. Enantiomeric excess (> 99.5%) is critical for pharmaceutical relevance. Method optimization should include column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) adjustments to resolve diastereomers .

Q. What strategies improve the synthesis of high-purity this compound for reference standards?

Methodological Answer: Optimize the nucleophilic substitution reaction between 2-acetyl-3-hydroxyphenol and epichlorohydrin:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。